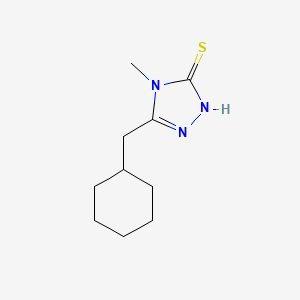

5-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . The “5-(cyclohexylmethyl)” and “4-methyl” parts suggest that it has a cyclohexylmethyl group and a methyl group attached to the triazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be based on the 1,2,4-triazole ring, with the cyclohexylmethyl group and the methyl group attached at the 5th and 4th positions, respectively .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. As a derivative of 1,2,4-triazole, it might participate in reactions typical for this class of compounds .Applications De Recherche Scientifique

Synthesis and Anticancer Activity

The synthesis of 4-substituted 4H-1,2,4-triazole-3-thiol derivatives, including variations with different substituents, has been explored for their potential anticancer activities. These compounds were studied for their effect on tumor DNA methylation levels, showcasing a promising avenue for anticancer research. The modification of the thiol group in these compounds adds pharmacophore thioether, carboxamide, carboxyl, and hydroxyethyl fragments, which could be pivotal in their activity against cancer (Hovsepyan et al., 2018).

Antioxidant Properties

Derivatives of 1,2,4-triazole-3-thiol have been synthesized and evaluated for their antioxidant properties. Notably, compounds with electron-releasing groups have demonstrated potent antioxidant activity, indicating their potential in mitigating oxidative stress (Maddila et al., 2015).

Corrosion Inhibition

Research into 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) and its effectiveness as a corrosion inhibitor for copper in saline environments has shown high inhibition efficiency. This study highlights the compound's potential in protective coatings and corrosion resistance technologies, providing insights into its adsorption and protective mechanisms on metal surfaces (Chauhan et al., 2019).

Synthesis and Biological Activity

The creation of novel compounds through the synthesis of 1,2,4-triazole derivatives has been a focus, with studies exploring their potential in various biological activities. This includes antimicrobial activities where newly synthesized triazoles have been tested against a range of pathogens, showing good to moderate activity. Such research underlines the versatility of triazole derivatives in developing new therapeutic agents (Bayrak et al., 2009).

Material Science Applications

In material science, derivatives of 1,2,4-triazole have been utilized in dye-sensitized solar cells (DSSCs), where a new thiolate/disulfide electrolyte system demonstrated effective electrocatalytic activity and stability. This suggests a promising role for these compounds in enhancing the efficiency and durability of DSSCs (Hilmi et al., 2014).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(cyclohexylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3S/c1-13-9(11-12-10(13)14)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXFKLJDFZTMCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylpyrazole-3-carboxylic acid](/img/structure/B2708950.png)

![2-imino-1-(2-morpholinoethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidin-3-yl cyanide](/img/structure/B2708953.png)

![3-Chloro-4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B2708954.png)

![1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2708959.png)

![Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2708961.png)

![1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2708963.png)

![5-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2708967.png)

![N-methyl-N-(3-methylphenyl)-2-[3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2708968.png)